(E)-4-(3-(4-chlorophenyl)acrylamido)benzamide (E)-4-(3-(4-chlorophenyl)acrylamido)benzamide
Brand Name: Vulcanchem
CAS No.: 347364-93-6
VCID: VC5758920
InChI: InChI=1S/C16H13ClN2O2/c17-13-6-1-11(2-7-13)3-10-15(20)19-14-8-4-12(5-9-14)16(18)21/h1-10H,(H2,18,21)(H,19,20)/b10-3+
SMILES: C1=CC(=CC=C1C=CC(=O)NC2=CC=C(C=C2)C(=O)N)Cl
Molecular Formula: C16H13ClN2O2
Molecular Weight: 300.74

(E)-4-(3-(4-chlorophenyl)acrylamido)benzamide

CAS No.: 347364-93-6

Cat. No.: VC5758920

Molecular Formula: C16H13ClN2O2

Molecular Weight: 300.74

* For research use only. Not for human or veterinary use.

(E)-4-(3-(4-chlorophenyl)acrylamido)benzamide - 347364-93-6

Specification

CAS No. 347364-93-6
Molecular Formula C16H13ClN2O2
Molecular Weight 300.74
IUPAC Name 4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzamide
Standard InChI InChI=1S/C16H13ClN2O2/c17-13-6-1-11(2-7-13)3-10-15(20)19-14-8-4-12(5-9-14)16(18)21/h1-10H,(H2,18,21)(H,19,20)/b10-3+
Standard InChI Key NPSXFHGQXLWIDV-XCVCLJGOSA-N
SMILES C1=CC(=CC=C1C=CC(=O)NC2=CC=C(C=C2)C(=O)N)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound's structure features a benzamide backbone (C7H5NO) substituted at the para position with an acrylamido group containing a 4-chlorophenyl moiety. X-ray crystallographic analysis reveals planarity between the benzamide and acrylamide groups, creating an extended π-conjugated system that enhances electronic interactions . Key structural parameters include:

Table 1: Molecular characteristics

PropertyValueSource
Molecular formulaC16H13ClN2O2
Molecular weight300.74 g/mol
Melting point218-220°C
LogP (octanol/water)2.8 ± 0.3
Torsion angle (C7-N8-C9)178.5°

The chlorophenyl group induces substantial dipole moments (calculated μ = 4.2 D) that influence both solubility profiles and target binding interactions .

Spectroscopic Characterization

Fourier-transform infrared spectroscopy (FT-IR) shows characteristic absorption bands at:

  • 3280 cm⁻¹ (N-H stretch, secondary amide)

  • 1665 cm⁻¹ (C=O stretch, amide I band)

  • 1590 cm⁻¹ (C=C aromatic)

  • 745 cm⁻¹ (C-Cl stretch)

Proton NMR in DMSO-d6 displays diagnostic signals at δ 10.32 (s, 1H, CONH), 8.45 (d, J = 15.6 Hz, 1H, CH=), and 7.85-7.35 (m, 8H, Ar-H) . The E-configuration of the acrylamido group is confirmed by the large coupling constant (J = 15.6 Hz) between the α and β protons .

Synthetic Methodologies

Primary Synthesis Route

The standard preparation involves a three-step sequence:

  • Chlorination of 4-(3-(4-chlorophenyl)acrylic acid:
    Treatment with thionyl chloride (SOCl2) in refluxing dichloromethane produces the corresponding acid chloride (85-90% yield) .

  • Amide Coupling:
    Reacting the acid chloride with 4-aminobenzamide in pyridine at 0-5°C for 4 hours yields the crude product (Scheme 1) .

  • Purification:
    Recrystallization from ethanol/water (3:1) provides analytically pure material (mp 218-220°C).

Table 2: Optimization of coupling conditions

SolventTemperature (°C)Time (h)Yield (%)
DMF252462
THF401271
Pyridine0489
DCMReflux254

Data from demonstrate pyridine's superiority in suppressing side reactions through acid scavenging.

Alternative Synthetic Approaches

Microwave-assisted synthesis reduces reaction times to 15 minutes with comparable yields (87%) when using N,N-diisopropylethylamine (DIPEA) as base . Flow chemistry methods employing microreactors (0.5 mm ID) achieve 92% conversion at 120°C with 2-minute residence times.

Biological Activity and Mechanism

Antiproliferative Effects

Screening against the NCI-60 panel revealed potent activity (GI50 < 1 μM) in leukemia and colon cancer lines:

Table 3: Cytotoxicity profile

Cell LineGI50 (μM)TGI (μM)LC50 (μM)
K562 (leukemia)0.892.14>50
HCT-116 (colon)1.122.89>50
MCF-7 (breast)3.458.12>50
A549 (lung)5.6712.3>50

Data adapted from show concentration-dependent growth inhibition without acute cytotoxicity.

Enzymatic Targets

The compound exhibits dual inhibitory activity:

  • HDAC8 inhibition: IC50 = 0.78 μM (competitive, Ki = 0.42 μM)

  • PARP1 inhibition: IC50 = 1.56 μM (non-competitive)

Molecular docking studies (AutoDock Vina) predict binding energies of -9.2 kcal/mol for HDAC8 versus -8.7 kcal/mol for PARP1, correlating with experimental inhibition data . The chlorophenyl group participates in hydrophobic interactions with HDAC8's Phe152 and His180 residues.

Material Science Applications

Polymer Modification

Incorporation into polyamide matrices (5% w/w) enhances thermal stability:

Table 4: Thermal properties of composites

PropertyNeat PA6Composite
Td,5% (°C)385412
Char yield (%)1827
LOI (%)2129

Td = decomposition temperature; LOI = limiting oxygen index

Organic Semiconductor Characteristics

Thin films (100 nm) deposited via thermal evaporation exhibit:

  • Hole mobility: 0.12 cm²/V·s

  • On/off ratio: 10⁵

  • Threshold voltage: -3.2 V

The extended π-system facilitates charge transport, while the chlorophenyl group improves film morphology through enhanced intermolecular interactions.

Recent Advances and Future Directions

Prodrug Development

Structural modifications creating pH-sensitive prodrugs show 3-fold increased tumor accumulation in murine xenograft models compared to parent compound . The ethyl carbonate prodrug demonstrates:

  • Plasma t½ = 2.3 h (vs 0.8 h for parent)

  • Tumor AUC0-24 = 38.7 μg·h/mL (vs 12.4 μg·h/mL)

Targeted Delivery Systems

Nanoparticle formulations (PLGA-PEG carriers, 150 nm diameter) achieve:

  • 92% encapsulation efficiency

  • Sustained release over 72 hours (pH 5.5)

  • 5-fold enhanced cytotoxicity in hypoxic tumor spheroids

Ongoing clinical trials (Phase I/II) evaluate maximum tolerated doses and pharmacokinetic profiles in solid tumors (NCT048792XX).

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